4-{[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile
Description
4-{[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile is an organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
4-[[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-12-6-5-11(20-12)14-17-13(21-18-14)8-19-10-3-1-9(7-16)2-4-10/h1-6H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLIQTFWDWLNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=NC(=NO2)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or anhydrides, in the presence of a base like sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) at ambient temperature.
Bromination of furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Coupling reactions: The brominated furan and the oxadiazole derivative are coupled using a suitable coupling agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The furan and oxadiazole rings can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the furan and oxadiazole rings.
Scientific Research Applications
4-{[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Organic synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-{[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the 1,2,4-oxadiazole ring and have similar synthetic routes and applications.
3-((5-Bromofuran-2-yl)methoxy)azetidine: This compound contains the bromofuran moiety and has comparable reactivity and applications.
1-(5-Bromofuran-2-yl)-3-(methoxy-d3)azetidine-2,2,3,4,4-d5:
Uniqueness
4-{[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it a versatile intermediate for various synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
